
2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- is a heterocyclic compound that belongs to the thiazolidine family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- typically involves the reaction of appropriate thioamides with halogenated compounds under controlled conditions. One common method includes the cyclization of thioamides with α-haloketones in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidinethione derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its anticancer, anti-inflammatory, and antifungal properties.
Wirkmechanismus
The mechanism of action of 2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2-thione: A closely related compound with similar biological activities.
2-Mercaptothiazoline: Another thiazolidine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyamino group enhances its potential as an enzyme inhibitor and its overall pharmacological profile.
Eigenschaften
CAS-Nummer |
106663-00-7 |
|---|---|
Molekularformel |
C6H12N2OS2 |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
5-(hydroxyamino)-3,4,4-trimethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C6H12N2OS2/c1-6(2)4(7-9)11-5(10)8(6)3/h4,7,9H,1-3H3 |
InChI-Schlüssel |
JXYKLMIZMNTBPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(SC(=S)N1C)NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
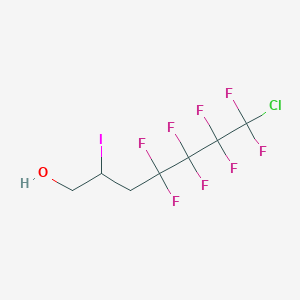
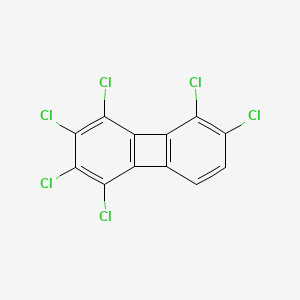
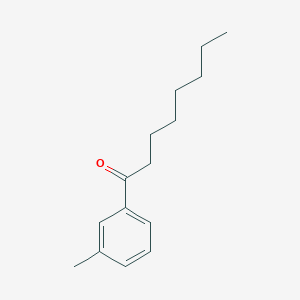

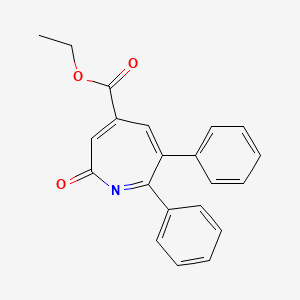
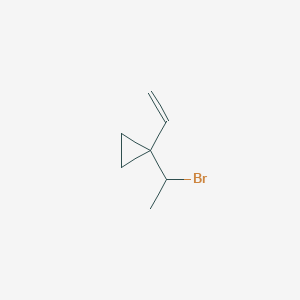
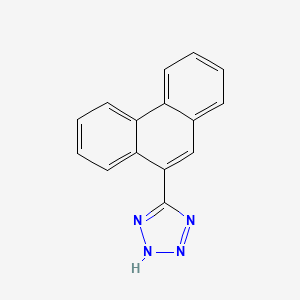
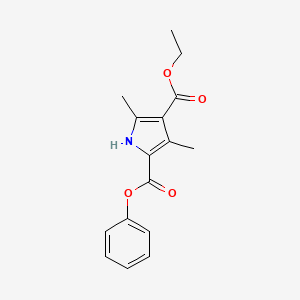

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)


